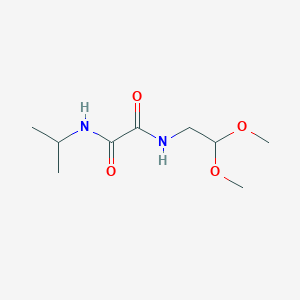
N-(2,2-dimethoxyethyl)-N'-(propan-2-yl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-dimethoxyethyl)-N'-(propan-2-yl)ethanediamide, also known as DMPEA, is an organic compound that belongs to the family of amides and is used as a raw material in the synthesis of various compounds. It is a colorless, odorless, and crystalline solid with a melting point of 108-112°C. It is soluble in water, alcohols, and ethers but insoluble in benzene and petroleum ether. DMPEA is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, fragrances, and dyes.
Wissenschaftliche Forschungsanwendungen
N-(2,2-dimethoxyethyl)-N'-(propan-2-yl)ethanediamide has been used in a variety of scientific research applications, including the synthesis of drugs, fragrances, dyes, and agrochemicals. It has also been used in the synthesis of several compounds, such as anesthetics, antimicrobials, and anti-inflammatory agents. In addition, it has been used in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other drugs used to treat depression, anxiety, and other mental health disorders.
Wirkmechanismus
The mechanism of action of N-(2,2-dimethoxyethyl)-N'-(propan-2-yl)ethanediamide is still not fully understood. However, it is believed that it acts as a proton donor, donating a proton to the substrate molecule and thus facilitating the formation of an amide bond. This mechanism of action has been studied in the synthesis of various compounds, including drugs and fragrances.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2,2-dimethoxyethyl)-N'-(propan-2-yl)ethanediamide are still not fully understood. However, it is believed to have some antifungal and antibacterial properties, as well as some anti-inflammatory effects. In addition, it has been shown to have some activity as an inhibitor of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using N-(2,2-dimethoxyethyl)-N'-(propan-2-yl)ethanediamide in laboratory experiments is its low cost and ease of preparation. It is readily available in most chemical supply stores, and it is relatively easy to synthesize. In addition, it is relatively non-toxic and does not have any significant adverse effects on human health. However, it is important to note that N-(2,2-dimethoxyethyl)-N'-(propan-2-yl)ethanediamide can be corrosive and should be handled with care.
Zukünftige Richtungen
The use of N-(2,2-dimethoxyethyl)-N'-(propan-2-yl)ethanediamide in scientific research is still in its early stages, and there is much potential for future research. Potential future directions include further studies on the biochemical and physiological effects of N-(2,2-dimethoxyethyl)-N'-(propan-2-yl)ethanediamide, as well as its potential applications in the synthesis of drugs, fragrances, dyes, and agrochemicals. In addition, further research could be conducted on the mechanism of action of N-(2,2-dimethoxyethyl)-N'-(propan-2-yl)ethanediamide, as well as its potential use as an inhibitor of certain enzymes. Finally, further research could be conducted on the safety and toxicity of N-(2,2-dimethoxyethyl)-N'-(propan-2-yl)ethanediamide, as well as its potential uses in medical and therapeutic applications.
Synthesemethoden
N-(2,2-dimethoxyethyl)-N'-(propan-2-yl)ethanediamide is synthesized from propionic acid and dimethoxyethanol by a reaction known as an amide synthesis. The reaction involves the condensation of the two reactants in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is conducted at a temperature of around 100°C for several hours, and the product is a colorless, odorless crystalline solid.
Eigenschaften
IUPAC Name |
N-(2,2-dimethoxyethyl)-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-6(2)11-9(13)8(12)10-5-7(14-3)15-4/h6-7H,5H2,1-4H3,(H,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUHNYIQLBESGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-dimethoxyethyl)-N'-(propan-2-yl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

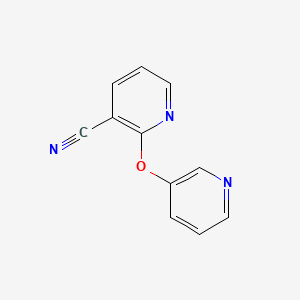
![6-[4-(2-chlorophenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine](/img/structure/B6579948.png)
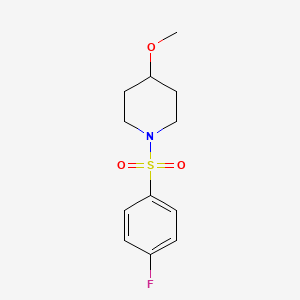
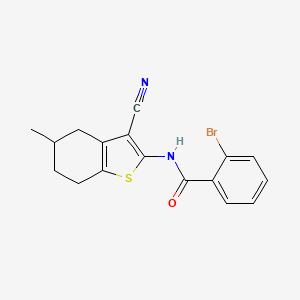
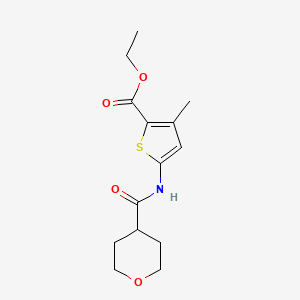
![6-[4-(propan-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6579973.png)
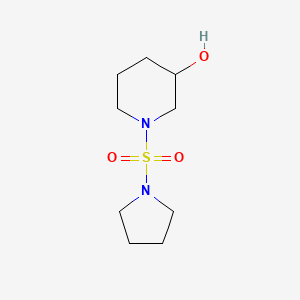
![1-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6579987.png)
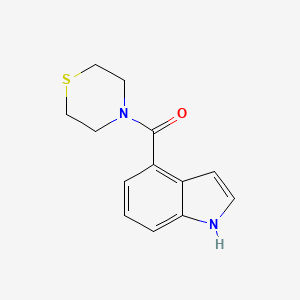
![ethyl 5-cyano-4-(2-fluorophenyl)-2-oxo-6-{[(phenylcarbamoyl)methyl]sulfanyl}-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B6579997.png)
![N-(2,2-dimethoxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6580002.png)
![7-(3-fluorophenyl)-3-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6580029.png)
![6-[(2-oxo-2-phenylethyl)sulfanyl]-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B6580033.png)
![6-acetyl-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B6580034.png)